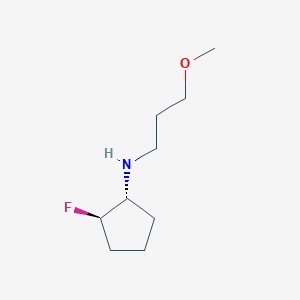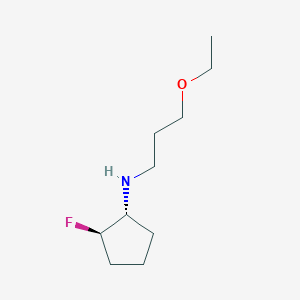
2-Chloro-4,5,6-trimethylpyridin-3-amine
Übersicht
Beschreibung
2-Chloro-4,5,6-trimethylpyridin-3-amine, also known as CTMA, is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-4,5,6-trimethylpyridin-3-amine . The InChI code is 1S/C8H11ClN2/c1-4-5(2)7(10)8(9)11-6(4)3/h10H2,1-3H3 .Physical And Chemical Properties Analysis
2-Chloro-4,5,6-trimethylpyridin-3-amine is a solid substance . It has a molecular weight of 170.64 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrimidine Derivatives
2-Chloro-4,5,6-trimethylpyridin-3-amine: is used in the regioselective synthesis of new pyrimidine derivatives. These derivatives are synthesized using organolithium reagents and have shown high regioselectivity, favoring the formation of C-4 substituted products . Pyrimidines are significant in the development of antibacterial and antimicrobial drugs due to their presence in many natural products.
Development of Serotonin Receptor Ligands
The compound’s ability to introduce hydrophobic side chains can enhance the binding affinity with serotonin (5-HT) receptor sites. This is particularly important in the development of new pharmaceuticals targeting the central nervous system .
Nucleophilic Aromatic Substitution Reactions
Due to the electron-deficient character of the pyrimidine ring, 2-Chloro-4,5,6-trimethylpyridin-3-amine is an excellent starting material for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Microwave-Assisted Organic Synthesis
This compound is involved in microwave-assisted organic synthesis, simplifying the production of anilinopyrimidine derivatives. This method is advantageous for its speed and efficiency in synthesizing new compounds .
Chemical Research and Education
As a compound with a specific CAS number and available through chemical suppliers, 2-Chloro-4,5,6-trimethylpyridin-3-amine serves as a valuable resource for chemical research and educational purposes. It provides a practical example for studying chemical properties and reactions .
Eigenschaften
IUPAC Name |
2-chloro-4,5,6-trimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-4-5(2)7(10)8(9)11-6(4)3/h10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIDHRIYWNOMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5,6-trimethylpyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485543.png)



![2-(Pyridin-2-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1485548.png)
![7,10,10-Trimethyl-5-(prop-2-yn-1-yl)-3,4,5-triazatricyclo[5.2.1.0^{2,6}]deca-2(6),3-diene](/img/structure/B1485549.png)


![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1485558.png)
![2-{[6-(Difluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1485560.png)
![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![N-[(1R,2R)-2-fluorocyclohexyl]-3,5-dimethylaniline](/img/structure/B1485564.png)
